Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate
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Overview
Description
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroacetate with 2,3-diaminopyrazine in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.
Imidazole derivatives: These compounds share the imidazole ring and are known for their diverse pharmacological properties.
Uniqueness
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both imidazo and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
ethyl 6-chloro-3-oxo-2H-imidazo[1,5-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-8(14)7-5-3-11-6(10)4-13(5)9(15)12-7/h3-4H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFJNRCMTZVMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC(=CN2C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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